molecular formula C8H6BrClO2 B1593497 2-Bromo-4-chlorophenyl acetate CAS No. 98434-18-5

2-Bromo-4-chlorophenyl acetate

Cat. No. B1593497
CAS RN: 98434-18-5
M. Wt: 249.49 g/mol
InChI Key: ZJIVOTRCIJQFNJ-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorophenyl acetate is a chemical compound with the CAS Number: 98434-18-5. It has a molecular weight of 249.49 . The compound is stored at room temperature and is available in either solid or liquid form .


Synthesis Analysis

The compound 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized via the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . A variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized with moderate to good yields via a Pd-catalyzed Suzuki cross-coupling reaction .


Molecular Structure Analysis

The InChI code for 2-Bromo-4-chlorophenyl acetate is 1S/C8H6BrClO2/c1-5(11)12-8-3-2-6(10)4-7(8)9/h2-4H,1H3 . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms in the molecule .


Chemical Reactions Analysis

The compound has been used in a Pd-catalyzed Suzuki cross-coupling reaction to synthesize a variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives .


Physical And Chemical Properties Analysis

2-Bromo-4-chlorophenyl acetate is a solid or liquid at room temperature . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-4-chlorophenyl acetate is used as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it is a key intermediate for the synthesis of chlorfenapyr, a pesticide with low toxicity . It also finds use in the synthesis of indole derivatives, which have diverse biological and clinical applications .

Industrial Applications

In the industrial sector, 2-Bromo-4-chlorophenyl acetate is involved in the synthesis of novel compounds and the investigation of organic reactions. It is utilized in programs such as Amber, GROMACS, and Pymol for simulation visualizations which are crucial in scientific research .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315 and H319 . Precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

Future Directions

Indole derivatives, which include compounds like 2-Bromo-4-chlorophenyl acetate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are being studied for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions.

Mode of Action

The mode of action of 2-Bromo-4-chlorophenyl acetate is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation processes . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-4-chlorophenyl acetate are likely related to the Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds and are widely used in organic synthesis . The compound’s role in these reactions suggests that it may affect pathways related to carbon bond formation and rearrangement.

Pharmacokinetics

It’s known that similar compounds often have good stability and are easy to purify , which may suggest favorable ADME properties.

Result of Action

Its role in suzuki–miyaura coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds , which could have various effects depending on the specific context of the reaction.

Action Environment

The action, efficacy, and stability of 2-Bromo-4-chlorophenyl acetate can be influenced by various environmental factors. For example, the success of Suzuki–Miyaura coupling reactions, in which the compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the stability of similar compounds is often influenced by air and moisture .

properties

IUPAC Name

(2-bromo-4-chlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-5(11)12-8-3-2-6(10)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIVOTRCIJQFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40243575
Record name Phenol, 2-bromo-4-chloro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chlorophenyl acetate

CAS RN

98434-18-5
Record name Phenol, 2-bromo-4-chloro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098434185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-bromo-4-chloro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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